Irbesartan-d7

描述

Irbesartan-d7 is a deuterated form of irbesartan, an angiotensin II receptor antagonistThis compound is primarily used as an internal standard in kinetic studies, allowing scientists to more accurately track the absorption, distribution, metabolism, and excretion of irbesartan . This compound is crucial for understanding how irbesartan is processed in the body, identifying potential metabolites, and quantifying its presence in various tissues and fluids .

准备方法

The synthesis of Irbesartan-d7 involves several key steps:

Industrial production methods for this compound are designed to be safe, ecologically sound, and economically viable. The process involves the preparation of key intermediates and their subsequent condensation under controlled conditions to ensure high yield and purity .

化学反应分析

Irbesartan-d7 undergoes several types of chemical reactions:

Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dimethyl formamide, xylene, and methanol, as well as catalysts and bases such as sodium hydride and tributyltin azide .

科学研究应用

Irbesartan-d7 has a wide range of scientific research applications:

Chemistry: In chemistry, this compound is used as an internal standard in kinetic studies to track the absorption, distribution, metabolism, and excretion of irbesartan.

Biology: In biological research, this compound is used to study the pharmacokinetics and pharmacodynamics of irbesartan.

Medicine: In medical research, this compound is used to develop and optimize therapeutic strategies for hypertension and related cardiovascular diseases.

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of irbesartan-based drugs.

作用机制

Irbesartan-d7, like irbesartan, exerts its effects by preventing angiotensin II from binding to the angiotensin II type 1 receptor in tissues such as vascular smooth muscle and the adrenal gland . This binding prevention leads to vasodilation and a reduction in blood pressure. This compound and its active metabolite bind the angiotensin II type 1 receptor with significantly higher affinity than the angiotensin II type 2 receptor . This selective binding is crucial for its antihypertensive effects.

相似化合物的比较

Irbesartan-d7 is compared with other angiotensin II receptor antagonists such as losartan, valsartan, and candesartan:

Valsartan: Unlike valsartan, irbesartan’s absorption is not affected by food, making it more convenient for patients.

These differences highlight the unique pharmacokinetic and pharmacodynamic properties of this compound, making it a valuable compound for research and therapeutic applications.

生物活性

Irbesartan-d7 is a deuterated form of Irbesartan, an angiotensin II type 1 receptor (AT1R) blocker, which is primarily used in the treatment of hypertension and related cardiovascular conditions. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and its implications in pharmacology.

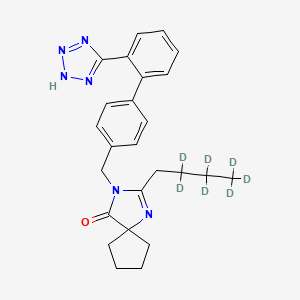

- Molecular Formula : C26H24D7ClN6O

- Molecular Weight : 486.06 g/mol

- Target : Angiotensin II type 1 receptor (AT1R)

- Pathways : Apoptosis, GPCR/G Protein signaling

This compound functions as an AT1R antagonist , inhibiting the effects of angiotensin II, a peptide that causes vasoconstriction and increases blood pressure. By blocking AT1R, this compound promotes vasodilation, thereby lowering blood pressure and improving blood flow to vital organs.

In Vitro Studies

-

Th22 Cell Response :

- Chemotaxis Reduction : this compound at a concentration of 20 μM for 3 hours significantly reduces Th22 cell chemotaxis.

- Differentiation Inhibition : It suppresses Th22 cell differentiation in a dose-dependent manner (0 μM, 20 μM, 40 μM, and 60 μM).

- Proinflammatory Response : At 20 μM, it inhibits the proinflammatory response associated with Th22 cells in renal tubular epithelial cells (TECs) .

- Cellular Mechanisms :

In Vivo Studies

- Animal Models :

- In Ang II-infused mice, oral administration of this compound (50 mg/kg/day) results in reduced Th22 lymphocytosis and serum IL-22 levels. This suggests a systemic anti-inflammatory effect alongside its antihypertensive properties .

- The compound also exhibits significant renoprotective effects, highlighting its potential in managing diabetic kidney disease .

Metabolomics Study

A study examining the sublethal effects of diazepam and Irbesartan on glass eels indicated that exposure to these compounds led to significant alterations in the polar metabolome. This suggests that this compound may interact with various metabolic pathways beyond its primary pharmacological targets .

Combined Drug Effects

Research investigating the combined effects of Irbesartan and carvedilol post-myocardial infarction showed modulation in the expression of tissue factor and tissue factor pathway inhibitor. This points to its potential role in cardiovascular protection when used alongside other medications .

Summary Table of Biological Activities

| Activity Type | Description | Concentration |

|---|---|---|

| Th22 Cell Chemotaxis | Reduces chemotaxis significantly | 20 μM |

| Th22 Differentiation | Suppresses differentiation in a dose-dependent manner | 0-60 μM |

| Proinflammatory Response | Inhibits IL-6 production in renal TECs | 20 μM |

| Renoprotective Effects | Reduces Th22 lymphocytosis and serum IL-22 levels in Ang II-infused mice | 50 mg/kg/day |

属性

IUPAC Name |

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSHYTLCDANDAN-NCKGIQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857874 | |

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329496-43-6 | |

| Record name | 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。